Ethyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

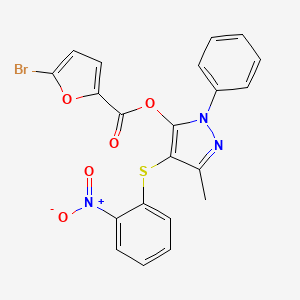

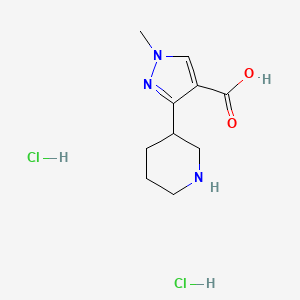

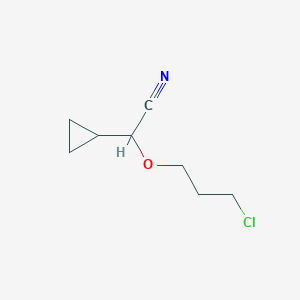

Ethyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate is a chemical compound with the CAS Number: 1845698-64-7. It has a molecular weight of 294.35 and its IUPAC name is ethyl 1-benzyl-2-methyl-1H-benzo[d]imidazole-5-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H18N2O2/c1-3-22-18(21)15-9-10-17-16(11-15)19-13(2)20(17)12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 294.35 . More detailed physical and chemical properties were not available in the retrieved data.Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

A study by Ram et al. (1992) involved synthesizing a series of compounds, including ethyl and methyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, which demonstrated significant growth inhibition in L1210 cells and antifilarial activity against adult worms of Brugia pahangi and others, indicating potential antineoplastic and antifilarial applications. The growth inhibition by these compounds appears to be associated with mitotic spindle poisoning, highlighting their use in studying cell cycle disruption and potential therapeutic applications against cancer and filarial infections (Ram et al., 1992).

Synthetic Studies and Kinetic Resolution

In the field of synthetic chemistry, Kasture et al. (2005) explored the kinetic resolution of Ethyl 1,4-benzodioxan-2-carboxylate, a compound structurally related to Ethyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate, to obtain its S-enantiomer through a lipase-catalyzed transesterification reaction. This research underscores the significance of enantioselective synthesis in producing compounds with specific chiral properties, which is crucial for developing drugs with desired efficacy and reduced side effects (Kasture et al., 2005).

Spectroscopic Characterization and Crystallographic Behavior

Haroon et al. (2018) conducted spectroscopic characterization and crystallographic behavior studies on a similar compound, providing insights into its molecular geometry, vibrational assignments, and chemical shifts through experimental and theoretical (DFT) studies. This type of research is vital for understanding the physical and chemical properties of potential pharmacological agents, laying the groundwork for their further development (Haroon et al., 2018).

Antimicrobial and Antitubercular Activity

Shruthi et al. (2016) designed and synthesized novel hybrid molecules, combining benzimidazole and oxadiazole, which showed promising antimicrobial and anti-tubercular activities. These findings illustrate the potential for developing new therapeutic agents from ethyl benzimidazole derivatives to combat microbial infections and tuberculosis (Shruthi et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 1-benzyl-2-methylbenzimidazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-3-22-18(21)15-9-10-17-16(11-15)19-13(2)20(17)12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVWBABGRDWFLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)C)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1H-benzo[d]imidazol-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide](/img/structure/B2969188.png)

![7-[(2-phenylethyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2969200.png)

![2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2969202.png)

![{[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine](/img/structure/B2969208.png)